molecular formula C14H17N3O5S B2705477 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-20-4

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2705477
CAS No.: 1021219-20-4
M. Wt: 339.37
InChI Key: SFEQAAWTFGUNFU-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as compound X, is a novel sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Nikulsinh Sarvaiya, Sheetal Gulati, and Harshil Patel (2019) synthesized compounds including 4-(2-(1-(4-([1,1'-biphenyl]-4-yl)-3-(hydroxyl (phenyl) aryl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide derivatives, which were evaluated for their antimicrobial activity against various bacteria and fungi. The study found that these compounds exhibited promising antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition

S. Alyar, Tülin Şen, Ü. Özmen, H. Alyar, Ş. Adem, and C. Şen (2019) investigated the enzyme inhibition capabilities of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, showing that these compounds act as inhibitors for enzymes like cholesterol esterase, tyrosinase, and α-amylase. Such enzyme inhibitory activity suggests potential therapeutic applications in diseases associated with these enzymes (Alyar et al., 2019).

Antitumor Activity

Z. Brzozowski, F. Sa̧czewski, and M. Gdaniec (2003) synthesized a series of compounds including N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates and evaluated their antitumor activity. Notably, one compound demonstrated remarkable activity against leukemia cell lines, indicating potential for further antitumor drug development (Brzozowski, Sa̧czewski, & Gdaniec, 2003).

Synthesis of Novel Pharmaceuticals

The research by P. Catsoulacos (1971) on the synthesis of substituted 1,2-benzothiazin-3-ones from 4,5-dimethoxy-2-carboethoxymethybenzenesulfonamides explores foundational chemical reactions that lead to the creation of novel pharmaceutical compounds. This work highlights the chemical versatility and potential of sulfonamide derivatives in drug development (Catsoulacos, 1971).

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-21-12-6-5-11(10-13(12)22-2)23(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQAAWTFGUNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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